molecular formula C24H26N6O6 B2361582 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane CAS No. 1251598-85-2

1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane

Numéro de catalogue B2361582
Numéro CAS: 1251598-85-2
Poids moléculaire: 494.508
Clé InChI: GIFLXGVMMVXMKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Applications De Recherche Scientifique

Novel Inhibitors of GlyT1

Research led by Varnes et al. (2010) describes a series of glycine transporter 1 (GlyT1) inhibitors, including compounds structurally related to 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane. These inhibitors demonstrate potent activity and favorable brain-plasma ratios, suggesting potential in central nervous system (CNS) penetration and therapeutic applications in CNS disorders (Varnes et al., 2010).

Synthesis and Structure Studies

Kuznetsov et al. (1991) investigated the synthesis of methyl-substituted 1,2,4,5-tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines), which are structurally related to the compound . Their work provides insights into the chemical synthesis and structural characteristics of such compounds, which could be relevant for further medicinal chemistry applications (Kuznetsov et al., 1991).

Radical Cyclization and Novel Synthesis

Leemans et al. (2008) explored the novel diastereoselective synthesis of bicyclic beta-lactams through radical cyclization, leading to compounds including 2-(1-alkoxy-2-hydroxyethyl)piperidines and -azepanes. This research highlights innovative synthetic approaches that could be applicable to the synthesis of derivatives of 1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane (Leemans et al., 2008).

Ionic Liquid Applications

Belhocine et al. (2011) conducted research on azepanium ionic liquids, derived from azepane, a structural relative of the compound . This research offers a perspective on the potential use of such compounds in the development of new ionic liquids, which have various industrial applications (Belhocine et al., 2011).

Crystal Structure Analysis

Girish et al. (2008) presented the synthesis and crystal structure analysis of a compound containing a piperidin-4-yl group, similar to the compound . Their research provides detailed insights into the molecular structure and potential intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Girish et al., 2008).

Orientations Futures

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of this compound could be in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Propriétés

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6/c1-13-17(27-24(36-13)14-6-9-18(33-3)20(10-14)35-5)12-30-22(25)21(28-29-30)23(31)26-16-8-7-15(32-2)11-19(16)34-4/h6-11H,12,25H2,1-5H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFLXGVMMVXMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.